2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
“2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic compound that features multiple fused ring systems, including a benzodioxole, pyrazole, thieno, triazolo, and pyrimidine rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of each ring system and their subsequent fusion. Typical synthetic routes may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of the Pyrazole Ring: This can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Formation of the Thieno Ring: This can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Formation of the Triazolo Ring: This can be synthesized via the cyclization of an azide with an alkyne.
Formation of the Pyrimidine Ring: This can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions may occur at the pyrazole or triazolo rings, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound, due to its complex structure, may have several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Pathways Involved: The pathways involved would depend on the specific biological target but could include signaling pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: can be compared with other compounds that have similar ring systems, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple fused ring systems, which may confer unique biological activities and chemical properties not found in simpler compounds.
Properties
Molecular Formula |
C20H16N6O2S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H16N6O2S/c1-3-12-10(2)29-20-17(12)19-22-18(25-26(19)8-21-20)14-7-13(23-24-14)11-4-5-15-16(6-11)28-9-27-15/h4-8H,3,9H2,1-2H3,(H,23,24) |
InChI Key |
CJXSTMHQWTUGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=NN4)C5=CC6=C(C=C5)OCO6)C |
Origin of Product |
United States |
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